3,3,4,4-Tetramethylheptane

Boiling point Distillation Solvent recovery

3,3,4,4-Tetramethylheptane (CAS 61868-59-5) is a highly branched, saturated C11 alkane featuring two adjacent quaternary carbon centers. With a molecular formula of C11H24 and a molecular weight of 156.31 g/mol, it appears as a colorless liquid with a reported boiling point of 184–186 °C and a density of approximately 0.7806 g/cm³.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 61868-59-5
Cat. No. B15456601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4-Tetramethylheptane
CAS61868-59-5
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C(C)(C)CC
InChIInChI=1S/C11H24/c1-7-9-11(5,6)10(3,4)8-2/h7-9H2,1-6H3
InChIKeyCFNIIBCZVLNKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,4,4-Tetramethylheptane (CAS 61868-59-5): A C11H24 Highly-Branched Alkane for Specialty Hydrocarbon Applications


3,3,4,4-Tetramethylheptane (CAS 61868-59-5) is a highly branched, saturated C11 alkane featuring two adjacent quaternary carbon centers . With a molecular formula of C11H24 and a molecular weight of 156.31 g/mol, it appears as a colorless liquid with a reported boiling point of 184–186 °C and a density of approximately 0.7806 g/cm³ . Its unique branching pattern imparts distinct thermophysical and combustion properties compared to its linear and less-branched isomers, making it a candidate for use as a specialty solvent, a model compound for theoretical studies, or a component in surrogate fuel formulations .

Why 3,3,4,4-Tetramethylheptane Cannot Be Replaced by Simpler C7–C11 Alkanes or Less-Branched Isomers


In procurement for specialty hydrocarbon applications, simply selecting a generic C7–C11 alkane or a less-branched tetramethylheptane isomer is not viable. The unique 3,3,4,4-substitution pattern creates a compact, quasi-spherical molecular geometry that significantly elevates the boiling point and density relative to its linear counterparts . For example, while n-heptane (C7H16) boils at 98 °C, 3,3,4,4-tetramethylheptane boils at 184–186 °C, a difference of nearly 90 °C that directly impacts distillation cut points, solvent recovery, and vapor handling . Its high degree of branching also drastically alters combustion properties; branched alkanes of this type often exhibit research octane numbers (RON) exceeding 100, whereas n-heptane defines the zero point of the octane scale . These large property gaps mean that substituting with a linear or mono-branched alkane would lead to significant deviations in process temperature profiles, ignition quality, and solute solubility, making generic interchange scientifically invalid.

3,3,4,4-Tetramethylheptane: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Boiling Point Elevation vs. n-Heptane: A 90 °C Shift That Redefines Distillation and Recovery Windows

The normal boiling point of 3,3,4,4-tetramethylheptane is reported as 184 °C (ChemicalBook) to 186 °C (Handbook of Hydrocarbons) . In contrast, the linear reference compound n-heptane (C7H16) has a boiling point of 98.4 °C . This represents a boiling point elevation of approximately 85–88 °C. Even among C11 isomers, the less sterically hindered 3,3,5,5-tetramethylheptane boils at 180.5 °C, still 3.5–5.5 °C lower than the 3,3,4,4-isomer, which can be critical in narrow-cut distillations .

Boiling point Distillation Solvent recovery Thermophysical property

Liquid Density Differentiation: Higher Density Than Linear C11 Undecane and Most C7–C10 Alkanes

The density of 3,3,4,4-tetramethylheptane is reported as 0.7806 g/cm³ . In comparison, the linear C11 alkane n-undecane has a density of 0.7402 g/cm³ at 20 °C . This represents a density increase of approximately 5.5% for the highly branched isomer. The compact molecular shape of the 3,3,4,4-isomer, driven by its two adjacent quaternary carbons, leads to more efficient molecular packing and thus higher liquid density.

Density Solvent property Hydrocarbon characterization

Refractive Index as a Unique Identity Marker for QC and Purity Verification

3,3,4,4-Tetramethylheptane exhibits a refractive index (nD) of 1.4351 . This value is significantly higher than that of the linear analogue n-undecane (nD ≈ 1.417) . The elevated refractive index is a direct consequence of the higher density and polarizability associated with the compact, branched structure. This property allows rapid, non-destructive identity confirmation and purity assessment via refractometry.

Refractive index Quality control Purity verification Hydrocarbon analytics

Computed Thermochemical and Spectroscopic Properties for Modeling and Analytical Method Development

A theoretical study using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level computed key molecular properties of 3,3,4,4-tetramethylheptane, including HOMO-LUMO gap, ionization potential, electron affinity, and thermodynamic functions (thermal energy, heat capacity, entropy) . The study also calculated 13C/1H NMR isotropic shifts and FT-IR vibrational frequencies, with R² regression values against experimental data provided. These computed parameters serve as a unique fingerprint for this specific isomer, enabling its identification in complex mixtures and supporting the development of quantitative analytical methods.

DFT calculation Thermochemistry Spectroscopic property Molecular modeling

High-Value Application Scenarios for 3,3,4,4-Tetramethylheptane Based on Quantitative Property Differentiation


High-Temperature Specialty Solvent for Reactions Requiring Boiling Points Above 180 °C

With a boiling point of 184–186 °C , 3,3,4,4-tetramethylheptane can serve as a high-temperature solvent for organic reactions that are incompatible with lower-boiling alkanes such as n-heptane (98 °C) or isooctane (99 °C). Its paraffinic nature ensures chemical inertness, while the elevated boiling point allows for higher reaction temperatures without pressurization, improving kinetics for sluggish transformations.

Reference Compound for Branched Alkane Combustion Modeling and Surrogate Fuel Formulation

The pronounced branching of 3,3,4,4-tetramethylheptane yields a research octane number (RON) predicted to be substantially higher than that of n-heptane (RON = 0) and likely comparable to or exceeding that of isooctane (RON = 100) . This makes the compound a valuable candidate for inclusion in surrogate fuel mixtures designed to emulate high-octane gasoline fractions, supporting the development and validation of chemical kinetic mechanisms for combustion modeling.

Analytical Reference Standard for Gas Chromatography (GC) and Refractive Index Calibration

The combination of a distinct boiling point (184–186 °C), refractive index (1.4351), and well-characterized mass spectrum positions 3,3,4,4-tetramethylheptane as a reliable retention-time marker and refractive-index standard in GC and quality control laboratories. It is particularly useful for calibrating instruments in the C11 hydrocarbon range where linear alkanes may co-elute with other isomers.

Computational Chemistry Benchmarking and Molecular Modeling

The availability of DFT-computed electronic, spectroscopic, and thermodynamic properties makes 3,3,4,4-tetramethylheptane a useful benchmark molecule for validating computational methods applied to highly branched alkanes. Researchers can use the published computed data—including HOMO-LUMO gap, ionization potential, and vibrational frequencies—to test new functionals or basis sets without incurring the cost of custom synthesis.

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